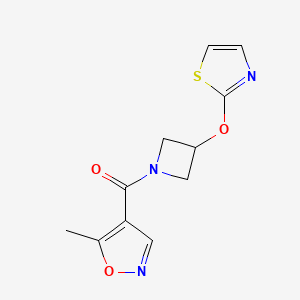

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

The compound "(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" features a unique scaffold combining a 5-methylisoxazole ring, a thiazole-2-yloxy-substituted azetidine (a strained four-membered nitrogen heterocycle), and a central methanone group.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-7-9(4-13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLVKQIELZTRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CC(C2)OC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the thiazole and azetidine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The compound’s isoxazole and thiazole moieties are shared with several synthesized analogs in the evidence:

- Compound 6 (): Contains a benzamide-linked isoxazole and thiadiazole system. Unlike the target compound, it lacks the azetidine ring, which may reduce conformational strain and alter binding interactions .

- Thiazolone Derivatives (): Feature a thiazole-4(5H)-one core with substituents like benzylidene groups.

- 1,3,4-Thiadiazole-Triazole Hybrids (): Combine thiadiazole and triazole rings. The absence of isoxazole and azetidine groups may limit their utility in targets requiring smaller, strained rings .

Physicochemical Properties

Melting Points and Stability

- Compound 6 (): Melting point (160°C) is lower than that of 8a (290°C), likely due to differences in molecular rigidity and hydrogen bonding.

- Thiadiazole-Triazole Derivatives (): Exhibit moderate melting points (~200–210°C), suggesting that sulfur-containing heterocycles generally enhance thermal stability .

Spectral Characteristics

- IR Spectra: Carbonyl stretches in 8a (1679, 1605 cm⁻¹) and 8b (1715, 1617 cm⁻¹) () indicate the presence of conjugated carbonyl groups. The target compound’s methanone group may exhibit similar absorption, adjusted by electronic effects from the azetidine ring .

- NMR Data : Aromatic proton signals in 8c (δ 7.46–8.32 ppm) () reflect extensive π-system conjugation. The target compound’s isoxazole and thiazole protons may resonate in comparable regions .

Data Tables for Comparative Analysis

Biological Activity

The compound (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and comprehensive findings from various studies.

Chemical Structure and Properties

The compound's structure features a 5-methylisoxazole moiety linked to a thiazole and an azetidine ring, which contributes to its unique biological activity. The specific structural formula is as follows:

Antimicrobial Activity

Research indicates that compounds containing isoxazole and thiazole rings exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of similar derivatives against various bacterial strains, revealing that compounds with these functional groups often demonstrate potent effects against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | B. subtilis | 18 |

| (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | E. coli | 15 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, promoting apoptosis.

Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone against strains resistant to common antibiotics. Results indicated that this compound showed significant activity against multidrug-resistant strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance .

Study 2: Anticancer Properties

Another investigation assessed the anticancer effects of the compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating substantial potency compared to standard chemotherapeutics .

Q & A

Q. Q1: What are the key synthetic strategies for (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under acidic or basic conditions .

- Step 2 : Functionalization of the azetidine ring with thiazol-2-yloxy groups using nucleophilic substitution reactions, often requiring anhydrous solvents like THF or DMF .

- Step 3 : Coupling the azetidine intermediate with a 5-methylisoxazole-4-carbonyl group via amide bond formation, using coupling agents such as EDCI or DCC .

Key challenges include maintaining regioselectivity during azetidine functionalization and ensuring high purity during final coupling.

Q. Q2: How is the compound’s structure validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of isoxazole (δ 6.2–6.5 ppm for protons), azetidine (δ 3.5–4.0 ppm for N-CH₂), and thiazole (δ 7.1–7.3 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₁₃H₁₄N₃O₃S) and fragmentation patterns .

- X-ray Crystallography : Used to resolve stereochemical ambiguities in the azetidine ring .

Advanced Research Questions

Q. Q3: How can synthetic yields be optimized for the azetidine-thiazole coupling step?

- Solvent Optimization : Replacing polar aprotic solvents (e.g., DMF) with acetonitrile improves reaction efficiency by reducing side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in thiazole-azetidine bond formation .

- Temperature Control : Maintaining reflux conditions (80–100°C) ensures complete conversion while avoiding thermal degradation .

Q. Q4: What contradictions exist in reported biological activity data for structurally similar compounds?

- Example : Thiazolidinone derivatives show conflicting antimicrobial activity in studies due to variations in substituent electronegativity and assay conditions (e.g., pH-dependent stability) .

- Resolution : Standardize bioactivity assays (e.g., MIC testing under fixed pH 7.4) and use computational models (e.g., QSAR) to isolate substituent effects .

Q. Q5: How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., bacterial FabH) by analyzing hydrogen bonding with the thiazole oxygen and azetidine nitrogen .

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments over 100-ns trajectories to validate docking results .

Methodological and Analytical Challenges

Q. Q6: What strategies mitigate instability of the thiazole-azetidine linkage under acidic conditions?

- Protection-Deprotection : Temporarily protect the thiazole oxygen with tert-butyldimethylsilyl (TBS) groups during synthesis .

- Buffer Optimization : In biological assays, use phosphate-buffered saline (PBS) at pH 7.4 to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.